[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL
Brand Name: Vulcanchem
CAS No.: 228580-15-2
VCID: VC8091814
InChI: InChI=1S/C5H8F2O2/c6-5(7)1-4(5,2-8)3-9/h8-9H,1-3H2
SMILES: C1C(C1(F)F)(CO)CO
Molecular Formula: C5H8F2O2
Molecular Weight: 138.11 g/mol

[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL

CAS No.: 228580-15-2

Cat. No.: VC8091814

Molecular Formula: C5H8F2O2

Molecular Weight: 138.11 g/mol

* For research use only. Not for human or veterinary use.

[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL - 228580-15-2

Specification

CAS No. 228580-15-2
Molecular Formula C5H8F2O2
Molecular Weight 138.11 g/mol
IUPAC Name [2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methanol
Standard InChI InChI=1S/C5H8F2O2/c6-5(7)1-4(5,2-8)3-9/h8-9H,1-3H2
Standard InChI Key UGYHPZDRTHTYAG-UHFFFAOYSA-N
SMILES C1C(C1(F)F)(CO)CO
Canonical SMILES C1C(C1(F)F)(CO)CO

Introduction

Structural and Molecular Characteristics

The compound features a cyclopropane ring substituted with two fluorine atoms at the 2,2-positions and two hydroxymethyl groups at the 1- and adjacent positions. This arrangement creates significant steric strain due to the cyclopropane’s rigid geometry, which influences its reactivity . The exact mass is 138.049 g/mol, and its polar surface area (PSA) of 40.46 Ų suggests moderate solubility in polar solvents .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number228580-15-2
Molecular FormulaC5H8F2O2\text{C}_5\text{H}_8\text{F}_2\text{O}_2
Molecular Weight138.113 g/mol
Exact Mass138.049 g/mol
Polar Surface Area40.46 Ų

The presence of fluorine atoms enhances electronegativity and metabolic stability, making the compound a candidate for drug design . Computational models predict a tetrahedral geometry around the cyclopropane ring, with intramolecular hydrogen bonding between hydroxyl groups .

Synthesis and Production

The seminal synthesis route, reported by Kirihara et al. (1999), involves a multi-step process starting from cyclopropane precursors . Key steps include:

  • Cyclopropanation: A [2+1] cycloaddition reaction using difluorocarbene precursors to form the difluorinated ring.

  • Hydroxymethylation: Introduction of hydroxymethyl groups via nucleophilic substitution or oxidation of allylic positions.

  • Purification: Column chromatography to isolate the target compound in ~62% yield .

Alternative methods explored in recent years include cobalt-catalyzed decarboxylative difluoroalkylation, though these remain less efficient for this specific structure . Challenges in synthesis include controlling regioselectivity during cyclopropanation and minimizing side reactions from the highly strained ring .

Physicochemical Properties

Experimental data on physical properties such as melting point, boiling point, and density remain limited . Theoretical calculations suggest a density of ~1.2 g/cm³ and a boiling point exceeding 200°C due to hydrogen bonding . The compound’s logP (octanol-water partition coefficient) is estimated at 0.35, indicating moderate hydrophilicity .

Stability: The compound is stable under inert conditions but may decompose upon prolonged exposure to light or moisture. No hazardous polymerization has been reported .

Applications and Research Frontiers

Pharmaceutical Intermediates

The compound’s difluorinated cyclopropane motif is valuable in designing protease inhibitors and kinase modulators. Its hydroxymethyl groups serve as handles for further functionalization .

Material Science

Preliminary studies suggest utility in synthesizing fluorinated polymers with enhanced thermal stability .

Comparative Analysis

Compared to 2-(2,2-difluoro-1-methyl-cyclopropyl)-ethanol (PubChem CID 14695231), which has a similar backbone but an ethanol substituent, [2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methanol exhibits higher polarity and lower volatility due to its dual hydroxyl groups .

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